2-Amino-1,3-benzothiazole-6-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCGRWFXJAOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309660 | |
| Record name | 2-Amino-6-benzothiazolethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63493-81-2 | |
| Record name | 2-Amino-6-benzothiazolethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63493-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-benzothiazolethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 1,3 Benzothiazole 6 Thiol and Its Precursors
Chemo- and Regioselective Synthetic Routes to the 1,3-Benzothiazole Core
The formation of the 1,3-benzothiazole nucleus is a critical step in the synthesis of the target compound. Achieving high chemo- and regioselectivity is paramount to ensure the correct placement of substituents on the bicyclic ring system.
Cyclization Strategies Involving Carbon-Sulfur and Carbon-Nitrogen Bond Formation
The construction of the benzothiazole (B30560) core typically involves the formation of a carbon-sulfur (C-S) and a carbon-nitrogen (C-N) bond. A common and versatile approach is the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile.
One of the most widely used methods for synthesizing 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an acid and a halogen. For instance, 2-amino-6-methylbenzothiazole (B160888) can be prepared from p-toluidine (B81030) and sodium thiocyanate using sulfuric acid and sulfuryl chloride. orgsyn.org This reaction proceeds through the in-situ formation of a thiourea (B124793) derivative, which then undergoes electrophilic cyclization.
Transition metal catalysis offers another powerful tool for the synthesis of 2-aminobenzothiazoles. For example, a Ru(III)-catalyzed intramolecular oxidative coupling of N-arylthioureas has been shown to produce substituted 2-aminobenzothiazoles in high yields. mdpi.com This method demonstrates good functional group tolerance, with electron-rich substrates exhibiting higher reactivity. mdpi.com Copper-catalyzed reactions have also been extensively explored. A one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type reaction has been developed, affording the products in excellent yields. mdpi.com
The following table summarizes various cyclization strategies for the formation of the 1,3-benzothiazole core:
| Starting Materials | Reagents and Conditions | Key Features | Reference(s) |
| p-Toluidine, Sodium thiocyanate | H₂SO₄, SO₂Cl₂, Chlorobenzene | In-situ thiourea formation followed by cyclization | orgsyn.org |
| N-Arylthioureas | RuCl₃ (catalyst) | Intramolecular oxidative coupling, high yields | mdpi.com |
| 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | Ullmann-type C-S bond formation | mdpi.com |
| 2-Aminothiophenols, Thiocarbamoyl chloride | CuCl₂, K₂CO₃ | Mild conditions, good yields | mdpi.com |
| 2-Bromo or 2-Iodoanilines, Thiocarbamoyl chloride | CuBr, t-BuOK | Good yields for a range of substrates | mdpi.com |
Multi-Component Reaction Approaches for Direct Synthesis
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the direct synthesis of complex heterocyclic scaffolds like 2-aminobenzothiazoles. nih.gov These reactions involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the starting materials.
One notable example is the four-component reaction of 2-aminobenzothiazole (B30445), an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine (piperidine or pyrrolidine) in ethanol (B145695). nih.gov This reaction yields functionalized 2-pyrrolidinones incorporating the benzothiazole moiety in good yields. nih.gov The mechanism likely involves the formation of a Huisgen 1,4-dipole intermediate. nih.gov
Another MCR involves the reaction of 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-diketone, catalyzed by scandium triflate (Sc(OTf)₃) under microwave irradiation. mdpi.comresearchgate.net This atom-economical, three-component reaction leads to the formation of annulated products and proceeds via a sequence of CO-activation, Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization. mdpi.comresearchgate.net
The use of heterogeneous catalysts in MCRs for the synthesis of 2-aminobenzothiazole derivatives is also gaining traction. For instance, silica-supported P₂O₅ has been employed as an efficient and environmentally friendly catalyst for the one-pot condensation of 2-aminobenzothiazole, indole-3-carbaldehyde, and an aryl isocyanide to produce 3-amino-imidazo2,1-bbenzothiazoles. researchgate.net
Functional Group Interconversion Strategies for Amino and Thiol Moieties
Once the benzothiazole core is established, the selective introduction and manipulation of the amino and thiol functional groups at the C2 and C6 positions, respectively, are crucial for the synthesis of 2-amino-1,3-benzothiazole-6-thiol.
Selective Introduction and Manipulation of the Amino Group
The 2-amino group is often introduced during the cyclization step, as seen in the reaction of anilines with thiocyanates. orgsyn.org However, in many cases, functional group interconversion is necessary to install or modify the amino group on a pre-formed benzothiazole ring.
One common strategy involves the reduction of a nitro group. For example, 2-amino-6-nitrobenzothiazole (B160904) can serve as a precursor. nih.gov The 2-amino group can be protected, for instance, by acetylation with acetic anhydride, followed by the reduction of the nitro group at the 6-position using reagents like tin(II) chloride. nih.gov The resulting 6-amino group can then be further functionalized. nih.gov
The amino group itself is highly reactive and can participate in various transformations. It can be acylated, sulfonylated, or reacted with isocyanates and isothiocyanates to introduce diverse functionalities. nih.gov For instance, the synthesis of sulfanilamide (B372717) derivatives containing the 2-aminobenzothiazole scaffold has been reported, where the amino group is acylated with chloroacetyl chloride. mdpi.comnih.gov
Targeted Synthesis and Derivatization of the Thiol Group
The introduction of the thiol group at the C6 position of the benzothiazole ring presents a significant synthetic challenge. Direct electrophilic sulfonation at C6 is often difficult to achieve with high regioselectivity.
A more reliable approach involves the use of a starting material that already contains a suitable functional group at the desired position, which can then be converted to a thiol. For example, a 6-halo-2-aminobenzothiazole could be a key intermediate. The halogen can be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea followed by hydrolysis, to introduce the thiol group.
Alternatively, a Sandmeyer-type reaction on a 6-amino-2-aminobenzothiazole derivative could be employed. The amino group at C6 can be diazotized and then reacted with a sulfur-containing reagent, like potassium ethyl xanthate, to install the thiol functionality.
Derivatization of the thiol group is also an important aspect. 2-Mercaptobenzothiazoles are known to undergo alkylation, acylation, and other reactions at the sulfur atom. nih.gov For example, 2-mercaptobenzothiazole (B37678) can be reacted with propargyl bromide to form 2-propargylthiobenzothiazole, which can then be used in further synthetic transformations. mdpi.comnih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. airo.co.in
Several green synthetic methods for benzothiazole derivatives have been reported. These often involve the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems. airo.co.innih.gov For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently catalyzed by a mixture of H₂O₂/HCl in ethanol at room temperature. nih.govmdpi.com
The use of microwave irradiation has been shown to accelerate reactions and improve yields, often under solvent-free conditions. mdpi.comairo.co.in As mentioned earlier, the Sc(OTf)₃-catalyzed three-component reaction for the synthesis of benzothiazole-quinazolinones is a prime example of a green, atom-economical process. mdpi.comresearchgate.net
Ionic liquids are also being explored as green reaction media for benzothiazole synthesis. airo.co.in For example, the cyclization of 2-aminobenzenethiols with CO₂ has been achieved using 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) as a reusable ionic liquid. mdpi.com
The following table highlights some green chemistry approaches in benzothiazole synthesis:
| Green Chemistry Principle | Synthetic Approach | Example | Reference(s) |
| Use of Greener Solvents | Condensation in aqueous media or ethanol | Synthesis of benzothiazole-2-thiols in water | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis | Sc(OTf)₃-catalyzed MCR under microwave irradiation | mdpi.comresearchgate.netairo.co.in |
| Atom Economy | Multi-component reactions | Four-component synthesis of functionalized 2-pyrrolidinones | nih.gov |
| Use of Renewable Feedstocks/Reagents | Use of CO₂ as a C1 source | Cyclization of 2-aminobenzenethiols with CO₂ | mdpi.com |
| Catalysis | Use of heterogeneous or reusable catalysts | P₂O₅/SiO₂ as a catalyst in MCRs | mdpi.comresearchgate.net |
Solvent-Free and Aqueous Medium Methodologies
The move away from volatile organic solvents has led to the development of solvent-free and aqueous-based synthetic routes, which offer benefits such as reduced environmental impact, lower costs, and often simpler work-up procedures.
Solvent-Free Synthesis: Solvent-free reactions, often facilitated by microwave irradiation or melt conditions, can dramatically reduce reaction times and improve yields. One approach involves the condensation of 2-aminothiophenol with various aldehydes under microwave irradiation in the presence of a biocatalyst like Acacia concinna. This method is noted for being environmentally friendly, requiring less reaction time, and proceeding without any solvent to produce high yields of 2-aryl-benzothiazoles. scirp.org Another solvent-free approach is the condensation of 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation, which is both rapid and efficient. rjpbcs.com The condensation of aromatic or heteroaromatic aldehydes with 2-aminothiophenol under melt conditions has also been shown to afford 2-arylbenzothiazoles in high yields with short reaction times. researchgate.net
Aqueous Medium Synthesis: Water is an ideal solvent for green synthesis due to its availability and non-toxic nature. The synthesis of spiroheterocycles, for example, has been achieved in an aqueous medium by reacting 2-aminobenzothiazoles, aromatic aldehydes, and cyclic β-diketones, resulting in high yields of 88–93%. acs.org Similarly, a three-component reaction to produce quinazoline (B50416) derivatives of 2-aminobenzothiazole proceeds under mild conditions in aqueous acetone (B3395972) using p-Toluenesulfonic acid (p-TSA) as a catalyst. acs.org
| Method | Reactants | Conditions | Yield (%) | Reference |
| Solvent-Free | 2-Aminothiophenol, Aryl Aldehydes | Acacia concinna, Microwave | High | scirp.org |
| Solvent-Free | 2-Aminothiophenol, Fatty Acids | P₄S₁₀, Microwave | High | rjpbcs.com |
| Aqueous | 2-Aminobenzothiazole, Aromatic Aldehydes, 1,3-Diketones | Water, Microwave, Sc(OTf)₃ | High | nih.gov |
| Aqueous | 2-Aminobenzothiazole, Aldehydes, Quinone | Aqueous Acetone, p-TSA | 79-85 | acs.org |
Catalytic and Biocatalytic Approaches to Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient transformations under mild conditions. Various catalytic systems have been developed for the synthesis of 2-aminobenzothiazole and its derivatives.
Metal and Acid Catalysis: Transition metal catalysts are widely used. For instance, a copper-catalyzed method facilitates the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with nitriles. Another efficient protocol uses a Cu(II)-containing nano-silica triazine dendrimer supported on SiO₂ as a catalyst for the reaction between 2-aminothiophenol and aryl aldehydes, achieving yields of 87–98%. mdpi.com Brønsted acids have also been shown to effectively catalyze the cyclization of 2-aminothiophenols with nitriles under metal- and solvent-free conditions. researchgate.net
Biocatalysis: Biocatalysts offer a green alternative to traditional chemical catalysts. The use of laccase, an inexpensive commercial enzyme, has been successfully applied to the synthesis of 2-arylbenzothiazole derivatives from the condensation of 2-aminothiophenol with aryl aldehydes at room temperature. mdpi.com Baker's yeast has also been employed to catalyze the condensation of 2-aminothiophenol and aldehydes, yielding 2-substituted benzothiazoles under mild conditions. rjpbcs.com
| Catalyst Type | Example Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Metal Catalyst | Cu(II)-nano-silica | 2-Aminothiophenol, Aryl Aldehydes | - | 87-98 | mdpi.com |
| Metal Catalyst | CuI | 2-Bromophenyl isothiocyanate, Amines | Microwave, 130°C | 27-89 | researchgate.net |
| Acid Catalyst | H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temp | 85-94 | mdpi.commdpi.com |
| Biocatalyst | Laccase | 2-Aminothiophenol, Aryl Aldehydes | Room Temp | Good to Excellent | mdpi.com |
| Biocatalyst | Baker's Yeast | 2-Aminothiophenol, Aldehydes | DCM | Moderate to Good | rjpbcs.com |
Mechanistic Investigations of Synthetic Pathways to this compound
Understanding the reaction mechanisms, including the identification of intermediates and transition states, is crucial for optimizing synthetic routes and improving yields.
Reaction Intermediates and Transition State Analysis
The formation of the 2-aminobenzothiazole scaffold can proceed through several mechanistic pathways, depending on the starting materials and reaction conditions.
Reaction Intermediates: One of the most common methods for synthesizing 6-substituted-2-aminobenzothiazoles is the oxidative cyclization of a 4-substituted-phenylthiourea. nih.govmdpi.com This reaction, often performed with bromine in acetic acid, proceeds via an electrophilic attack of thiocyanogen, (SCN)₂, on the aniline precursor. nih.govnih.gov The resulting thiourea derivative then undergoes intramolecular cyclization to form the benzothiazole ring. nih.gov An alternative pathway involves the condensation of 2-aminothiophenol with various reagents. mdpi.commdpi.com For instance, reaction with aldehydes can proceed through a Schiff base intermediate, which then cyclizes.
Computational studies using Density Functional Theory (DFT) provide insight into the electronic properties and reactivity of these molecules. scirp.orgmdpi.com DFT calculations can generate molecular electrostatic potential (MEP) maps, which identify potential electrophilic and nucleophilic sites on a molecule, thereby predicting its reactivity. scirp.orgscirp.org Such studies on benzothiazole derivatives help in understanding hyperconjugative interactions and charge delocalization, which are key to the stability of reaction intermediates. scirp.org
Transition State Analysis: Transition state theory is a powerful tool for elucidating reaction mechanisms and understanding the stereochemical and regiochemical outcomes of a reaction. The analysis of transition state structures and their corresponding energies can provide critical kinetic and thermodynamic information. For cyclization reactions, like the formation of the benzothiazole ring, computational analysis can map the potential energy surface and identify the lowest energy pathway. While specific transition state calculations for the synthesis of this compound are not readily available, DFT studies on related systems reveal the importance of factors like catalyst activation and the role of solvents in stabilizing transition states. acs.org For example, mechanistic studies supported by DFT calculations have elucidated the role of chloride anions in the activation of carbon disulfide for its insertion into nitrones to form thioamides, which are key precursors for some benzothiazoles. acs.org
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies, including the determination of reaction orders and rate constants, are essential for the industrial scale-up and optimization of synthetic processes. However, specific kinetic data for the synthesis of this compound and its direct precursors are not extensively reported in the available literature.
Nevertheless, qualitative observations from various synthetic reports provide insights into the factors influencing the reaction rate. The choice of catalyst, solvent, and temperature are critical parameters. For example, microwave-assisted syntheses consistently show a dramatic reduction in reaction times compared to conventional heating methods, indicating a significant increase in the reaction rate. rjpbcs.commdpi.comscirp.org The synthesis of 2-aryl-benzothiazoles using SnP₂O₇ as a heterogeneous catalyst reported very short reaction times of 8–35 minutes. mdpi.com Similarly, the use of Ag₂O as a catalyst under microwave irradiation for the synthesis of 2-substituted benzothiazoles achieved reaction times of only 4–8 minutes. mdpi.com
The following table summarizes the effect of different synthetic conditions on reaction times, providing an indirect measure of the reaction kinetics.
| Synthesis Method | Catalyst/Conditions | Reactants | Reaction Time | Reference |
| Heterogeneous Catalysis | SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | 8-35 min | mdpi.com |
| Microwave-Assisted | Ag₂O | 2-Aminothiophenol, Aldehydes | 4-8 min | mdpi.com |
| Microwave-Assisted | P₄S₁₀, Solvent-Free | 2-Aminothiophenol, Fatty Acids | 3-4 min | rjpbcs.com |
| Visible-Light Promoted | Blue LED, Air | 2-Aminothiophenols, Aldehydes | 6 h | mdpi.com |
| Conventional Heating | Refluxing Toluene | 2-Aminobenzenethiol, Aromatic Aldehydes | Not specified, likely hours | mdpi.com |
This data illustrates that modern catalytic and energy-input methods can accelerate these reactions from hours to mere minutes, highlighting the kinetic advantages of these advanced methodologies.
Chemical Reactivity and Derivatization Strategies of 2 Amino 1,3 Benzothiazole 6 Thiol
Reactivity of the Amino Group
The amino group at the 2-position of the benzothiazole (B30560) ring is a key site for functionalization, enabling a variety of chemical transformations. nih.gov
Nucleophilic Acylation and Alkylation Reactions
The amino group of 2-aminobenzothiazole (B30445) derivatives readily participates in nucleophilic acylation reactions. For instance, it can be acylated with chloroacetyl chloride. nih.gov This reaction typically involves the substitution of the hydrogen atoms of the amino group with an acyl group, forming an amide linkage. nih.govlibretexts.org A general representation of this is the reaction of an acid chloride with an amine to yield an amide. nih.gov Similarly, the amino group can undergo alkylation. Highly reactive alkyl halides, such as 7-chloro-4,6-dinitrobenzofuroxane, have been used to alkylate 2-aminobenzothiazoles. nih.gov This process can lead to mono- or dialkylated products. nih.gov Another example involves the alkylation of 2-aminobenzothiazoles with aromatic or heteroaromatic α-halogenoketones. nih.gov The endocyclic nitrogen atom of the benzothiazole ring can also be the site of alkylation, as seen in reactions with α-iodo methyl ketones. mdpi.comresearchgate.net
Condensation Reactions and Imine Formation
Condensation reactions are a fundamental method for modifying 2-aminobenzothiazole derivatives. nih.gov The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.govnih.gov This reaction is a cornerstone in the synthesis of various biologically active molecules. nih.gov For example, 2-amino-6-nitrobenzothiazole (B160904) can be condensed with 3,5-diiodosalicylic aldehyde to form a Schiff base. nih.gov The formation of these imines is often a key step in multi-step syntheses to create more complex heterocyclic systems. nih.gov For instance, imines formed from 2-mercaptobenzothiazole (B37678) derivatives can be further reacted to produce β-lactams. nih.gov
Diazo Coupling Reactions and Azo Dye Precursors
The amino group of 2-aminobenzothiazole can be diazotized to form a diazonium salt. isca.me This is typically achieved by reacting the amine with nitrosyl sulfuric acid at low temperatures. rsc.org The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with various aromatic compounds, such as phenols and anilines, to produce azo dyes. isca.mersc.org These reactions are a classic example of electrophilic aromatic substitution where the diazonium cation acts as the electrophile. A wide range of azo dyes with different colors and properties have been synthesized from 2-aminobenzothiazole derivatives using this method. isca.medergipark.org.trresearchgate.net
Reactivity of the Thiol Group
The thiol group at the 6-position of the benzothiazole ring offers another avenue for chemical modification, exhibiting reactivity characteristic of thiols. evitachem.com
Thiol-Disulfide Exchange and Oxidation Reactions
Thiols can undergo oxidation to form disulfides, a reversible process that is significant in biological systems. libretexts.org This interconversion between a thiol and a disulfide is a redox reaction. libretexts.org The thiol group can be oxidized to form a disulfide bond (sulfur-sulfur bond). libretexts.org In the context of 2-Amino-1,3-benzothiazole-6-thiol, the thiol group can be oxidized to form sulfonic acids. evitachem.com Thiol-disulfide exchange reactions, where a thiolate anion reacts with a disulfide, are also a key aspect of thiol chemistry. nih.govnih.gov These reactions are kinetically driven and are fundamental in processes like protein folding. nih.govnih.gov
Thioether Formation via Alkylation and Arylation
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, and readily participates in the formation of thioethers through alkylation and arylation reactions. acsgcipr.org This is a common strategy for creating carbon-sulfur bonds. acsgcipr.org In these reactions, the sulfur atom attacks an electrophilic carbon, such as that in an alkyl halide, to form a thioether. acsgcipr.org For example, the functionalization of the SH group in 2-mercaptobenzothiazole derivatives through alkylation with reagents like ethyl chloroacetate (B1199739) is a key step in synthesizing various biologically active compounds. nih.gov Arylation of the thiol group can also be achieved, for instance, through reaction with diaryliodonium triflates to form 2-(arylthio)benzothiazoles. nih.gov
Table of Reaction Types and Examples for this compound and Related Derivatives
| Functional Group | Reaction Type | Reagent/Condition Example | Product Type |
|---|---|---|---|
| Amino Group | Nucleophilic Acylation | Chloroacetyl chloride nih.gov | Amide nih.gov |
| Amino Group | Nucleophilic Alkylation | 7-chloro-4,6-dinitrobenzofuroxane nih.gov | Mono- or di-alkylated amine nih.gov |
| Amino Group | Condensation/Imine Formation | Aldehydes or ketones nih.gov | Imine (Schiff base) nih.gov |
| Amino Group | Diazo Coupling | Nitrosyl sulfuric acid followed by coupling with phenols/anilines isca.mersc.org | Azo dye isca.me |
| Thiol Group | Oxidation | Oxidizing agents evitachem.com | Sulfonic acid evitachem.com |
| Thiol Group | Thioether Formation (Alkylation) | Ethyl chloroacetate nih.gov | Thioether nih.gov |
| Thiol Group | Thioether Formation (Arylation) | Diaryliodonium triflates nih.gov | Aryl thioether nih.gov |
Addition Reactions to Unsaturated Systems (Thiol-Ene Chemistry)
The thiol group at the 6-position of the this compound scaffold is amenable to participation in thiol-ene reactions. This type of reaction, also known as alkene hydrothiolation, involves the addition of a thiol across a carbon-carbon double or triple bond. wikipedia.org The reaction can proceed via either a free-radical or a Michael addition mechanism, often initiated by light, heat, or a catalyst. wikipedia.org
The free-radical pathway typically results in an anti-Markovnikov addition of the thiol to the unsaturated system. This process is highly efficient and stereoselective, making it a "click chemistry" reaction. wikipedia.org The versatility of the thiol-ene reaction has been demonstrated in various applications, including the synthesis of complex molecules and the functionalization of polymers. youtube.com For instance, the photochemical thiol-ene reaction has been successfully employed for the synthesis of glutathione (B108866) S-conjugates, highlighting its utility in biological settings. rsc.org
While specific studies on the thiol-ene reactions of this compound are not extensively documented in the provided results, the known reactivity of thiols suggests that this compound would readily react with various enes (alkenes) under appropriate conditions. This would lead to the formation of thioether derivatives, expanding the library of compounds accessible from this scaffold. The general scheme for such a reaction would involve the addition of the sulfur atom of the thiol group to one of the carbon atoms of the double bond, with the hydrogen atom adding to the other carbon.
Electrophilic and Nucleophilic Substitution on the Benzothiazole Ring System
The benzothiazole ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure. The positions of substitution are influenced by the directing effects of the existing amino and thiol groups, as well as the inherent electronic properties of the heterocyclic system.
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org
In the context of this compound, both the amino and thiol groups, or derivatives thereof, could potentially act as DMGs. For example, the amino group can be converted to a more effective DMG such as an amide or a carbamate. organic-chemistry.org The deprotonation would likely occur at the C7 position, ortho to the thiol group, or potentially at the C4 position, depending on the directing strength of the functional groups and the reaction conditions. While specific DoM studies on this compound are not detailed in the provided search results, the general principles of DoM suggest this would be a viable strategy for introducing substituents at specific positions on the benzene (B151609) ring of the benzothiazole scaffold.
Electrophilic aromatic substitution reactions such as halogenation and nitration are common methods for functionalizing aromatic rings. In the case of 2-aminobenzothiazole derivatives, the position of substitution is influenced by the activating and directing effects of the amino group and the heterocyclic ring itself.
Studies on related 2-aminobenzothiazoles have shown that electrophilic substitution, such as nitration, can occur on the benzene ring. For example, 2-amino-6-nitrobenzothiazole can be synthesized, indicating that the nitro group can be introduced at the 6-position. rjpbcs.com Halogenation of the benzothiazole ring is also a known transformation. For instance, 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole has been synthesized, demonstrating that halogen atoms can be incorporated into the benzothiazole structure. scholarsresearchlibrary.com The synthesis of 4-chloro-2-aminobenzothiazole has also been reported. google.com These examples suggest that this compound could undergo similar halogenation and nitration reactions, leading to the introduction of these functional groups onto the benzene portion of the molecule. The exact position of substitution would depend on the reaction conditions and the directing effects of the amino and thiol groups.
Heterocyclic Ring Transformations and Rearrangements Involving the this compound Scaffold
The benzothiazole scaffold can participate in various ring transformation and rearrangement reactions, leading to the formation of novel heterocyclic systems. These reactions often involve the cleavage and formation of new bonds within the heterocyclic ring.
Ring expansion and contraction reactions are valuable transformations in organic synthesis for accessing different ring sizes. wikipedia.org For benzothiazole derivatives, these reactions can lead to the formation of larger or smaller heterocyclic rings.
One example of a ring expansion reaction involving a related system is the synthesis of 1,5-benzothiazepanes from 2-aminothiophenol (B119425) derivatives. researchgate.net This suggests that under appropriate conditions, the thiazole (B1198619) ring of this compound could potentially be expanded to a seven-membered thiazepine ring.
Conversely, ring contraction reactions can also occur. For instance, a nucleophile-induced ring contraction of a 1,4-benzothiazine moiety to a 1,3-benzothiazole has been reported. nih.govresearchgate.net While this is the formation of a benzothiazole, it demonstrates the possibility of ring system interconversions. The Arndt–Eistert reaction, which involves the Wolff rearrangement of an α-diazoketone, is a known method for ring contraction. wikipedia.org Although direct examples with this compound are not available, these general principles of ring expansion and contraction could potentially be applied to this scaffold to generate novel heterocyclic structures.
The 2-amino group of the this compound scaffold is a key functionality for the construction of fused heterocyclic systems. The amino group can react with various electrophilic reagents to form new rings fused to the benzothiazole core. rsc.orgnih.gov
For example, the reaction of 2-aminobenzothiazole with α-haloketones or other bifunctional electrophiles can lead to the formation of imidazo[2,1-b]benzothiazoles. nih.gov Similarly, reactions with other reagents can yield other fused systems like pyrimido[2,1-b]benzothiazoles or triazolo[2,1-b]benzothiazoles. The synthesis of 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles has been achieved through the CuI-catalyzed oxidative cyclization of 2-aminobenzothiazole and 2-phenoxyacetophenones. nih.gov Furthermore, multicomponent reactions involving 2-aminobenzothiazole derivatives have been utilized to construct complex fused heterocyclic systems in an efficient manner. nih.gov These examples highlight the versatility of the 2-amino group in forming a variety of fused heterocyclic structures, a strategy that is directly applicable to this compound.
Coordination Chemistry and Metal Complexation of 2 Amino 1,3 Benzothiazole 6 Thiol
Ligand Design Principles of 2-Amino-1,3-benzothiazole-6-thiol
The design of ligands is a crucial aspect of coordination chemistry as it dictates the structure, stability, and reactivity of the resulting metal complexes. This compound is a particularly interesting ligand due to its potential for multidentate chelation and the influence of tautomerism on its coordination behavior.
This compound possesses three potential donor atoms: the exocyclic amino nitrogen (N), the endocyclic thiazole (B1198619) nitrogen (N), and the thiol sulfur (S) at the 6-position of the benzene (B151609) ring. This arrangement allows for a variety of coordination modes, making it a versatile ligand. The 2-aminobenzothiazole (B30445) core itself can provide a coordination site for metals through the exocyclic nitrogen, the cyclic sulfur, and the cyclic nitrogen atoms. nih.gov
The chelation behavior of 2-aminobenzothiazole derivatives often involves the formation of stable five- or six-membered rings with the metal center. In many complexes of related 2-aminobenzothiazole ligands, coordination occurs in a bidentate fashion through the exocyclic amino nitrogen and the endocyclic thiazole nitrogen. mdpi.com The introduction of the thiol group at the 6-position in this compound introduces an additional soft sulfur donor, which can also participate in coordination. This creates the possibility of the ligand acting as a tridentate N,N,S-donor, potentially forming two chelate rings with a single metal ion, thereby enhancing the stability of the complex. The coordination chemistry of benzothiazole (B30560) with transition metals can lead to efficient catalytic processes. uky.edu
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, plays a significant role in the coordination chemistry of this compound. This ligand can exhibit two main types of tautomerism: amine-imine and thiol-thione.
Amine-Imine Tautomerism: The 2-amino group can exist in equilibrium with its 2-imino tautomer. In the amino form, the exocyclic nitrogen is sp3 hybridized, while in the imino form, it is sp2 hybridized. This change in hybridization and electronic environment affects the donor properties of the nitrogen atom and can influence the geometry of the resulting metal complex. Schiff bases derived from 2-aminobenzothiazole, which feature an imine group, are known to coordinate to metal ions through the imine nitrogen. irb.hr
Thiol-Thione Tautomerism: The thiol group (-SH) at the 6-position can exist in equilibrium with its thione (=S) tautomer. The thiol form contains a sulfur atom singly bonded to a hydrogen and a carbon, while the thione form has a sulfur atom double-bonded to a carbon. The coordination can occur through the sulfur atom in either tautomeric form, but the nature of the metal-sulfur bond will differ. In related 2-mercaptobenzothiazole (B37678) systems, both thione and thiol forms have been observed to participate in coordination. researchgate.net The specific tautomer that predominates and coordinates to a metal ion can be influenced by factors such as the nature of the metal, the solvent, and the pH of the reaction medium.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-aminobenzothiazole derivatives is generally achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition metal complexes of 2-aminobenzothiazole and its derivatives have been extensively studied. researchgate.net The general synthetic procedure involves dissolving the ligand and the metal salt (e.g., chloride, nitrate (B79036), acetate) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture for a period of time. core.ac.uk The resulting complexes often precipitate out of the solution upon cooling and can be purified by recrystallization. Complexes with various transition metals such as Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Hg(II), and Cd(II) have been prepared with related ligands like 6-methyl-2-aminobenzothiazole. core.ac.uk For instance, complexes of the type ML₂X₂ and ML₄X₂ (where L is the ligand and X is an anion) have been isolated and characterized. core.ac.uk While specific examples with this compound are not extensively documented in the reviewed literature, the synthetic methodologies are expected to be similar. The table below summarizes some known transition metal complexes of related benzothiazole ligands.
| Ligand | Metal Ion | Complex Stoichiometry | Observed Geometry | Reference |
| 6-methyl-2-aminobenzothiazole | Cu(II), Ni(II) | ML₂I₂ | Square planar | core.ac.uk |
| 6-methyl-2-aminobenzothiazole | Co(II) | CoL₂(NCS)₂ | Tetrahedral | core.ac.uk |
| 2-thioacetic acid benzothiazole | Ni(II), Zn(II), Cd(II) | M(L)₂ | Tetrahedral | thescipub.com |
| 2-thioacetic acid benzothiazole | Cu(II) | Cu(L)₂ | Square planar | thescipub.com |
| 2-amino acetate (B1210297), 6-chloro benzothiazole | Ni(II), Co(II) | [M(L)(H₂O)₄] | Octahedral | researchgate.net |
This table presents data for related compounds to illustrate the types of complexes that can be formed.
The coordination chemistry of 2-aminobenzothiazole derivatives is not limited to transition metals. Complexes with main group elements and lanthanides have also been reported. For example, Sn(II) and Sn(IV) complexes of 2-thioacetic acid benzothiazole and other benzothiazole derivatives have been synthesized and characterized. uky.eduthescipub.com The synthesis of these complexes generally follows similar procedures to those used for transition metals.
Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. While the coordination chemistry of 2-(2′-aminophenyl)benzothiazole derivatives with lanthanides has been explored, mdpi.com there is a scarcity of information on lanthanide complexes specifically with this compound. The design and synthesis of lanthanide complexes with such ligands could lead to new functional materials.
Spectroscopic and Structural Elucidation of Coordination Compounds
A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed to elucidate the structure and bonding in the metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic bands for the N-H, C=N, and C-S vibrations. core.ac.uk Upon complexation, shifts in the positions of these bands provide evidence for the involvement of the corresponding functional groups in coordination. For example, a shift in the ν(N-H) band of the amino group and the ν(C=N) band of the thiazole ring to lower or higher frequencies indicates coordination through the amino and thiazole nitrogens, respectively. The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-S bonds.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The spectra of the free ligands typically show bands due to π→π* and n→π* transitions. nih.gov Upon complexation, these bands may shift, and new bands corresponding to d-d electronic transitions (for transition metals) or charge-transfer transitions may appear. nih.gov The positions and intensities of these bands are characteristic of the coordination environment of the metal ion (e.g., octahedral, tetrahedral, square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Sn(IV)), ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation in solution. The chemical shifts of the protons and carbons in the ligand change upon coordination to the metal ion. For instance, the disappearance of the signal for the -SH proton in the ¹H NMR spectrum would be strong evidence for deprotonation and coordination of the thiol group. thescipub.com
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. For metal complexes of 2-aminobenzothiazole derivatives, this method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov
In complexes of related 2-aminobenzothiazole ligands, coordination to the metal center typically occurs through the exocyclic amino nitrogen and the endocyclic nitrogen atom of the thiazole ring, forming a stable five-membered chelate ring. mdpi.comresearchgate.net The geometry around the metal center is then completed by other ligands or solvent molecules, leading to various coordination numbers and geometries, such as tetrahedral, square planar, or octahedral. researchgate.net For instance, a cobalt(II) complex with thiabendazole (B1682256), a related benzimidazole (B57391) derivative, revealed a one-dimensional hydrogen bonding pattern influencing the crystal packing. nih.gov
For this compound, the presence of the thiol group introduces the possibility of a third coordination site. Thus, the ligand could act as a bidentate N,N-donor, similar to other 2-aminobenzothiazoles, or as a tridentate N,N,S-donor, with the sulfur of the thiol group participating in coordination. The actual coordination mode would depend on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic environment of the ligand. X-ray diffraction studies would be crucial to determine if the thiol group coordinates to the metal center, and if so, whether it acts as a bridging ligand to form polynuclear complexes. A zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate demonstrates the bridging potential of a thiol group in a heterocyclic system, forming zigzag chains. nih.gov
Table 1: Representative Crystallographic Data for Related Benzothiazole Metal Complexes
| Complex | Crystal System | Space Group | Key Coordination Features | Reference |
| Co(tbz)₂(NO₃)(H₂O) | Monoclinic | P2₁/a | Co(II) is coordinated to two thiabendazole ligands, a nitrate anion, and a water molecule. | nih.gov |
| Zinc(II)-5-phenyl-1,3,4-oxadiazole-2-thiolate polymer | Monoclinic | C2/c | Zn(II) is coordinated to two S and two N atoms from four ligands, forming a polymeric chain. | nih.gov |
| [Co(1)₂(PIC)₂] (1 = 2-(2′-aminophenyl)benzothiazole) | - | - | Proposed chelation via N³,N²′ atoms. | mdpi.com |
Advanced NMR, EPR, and Mössbauer Spectroscopies for Electronic Structure Probing
While X-ray crystallography provides a static picture of a complex in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Mössbauer spectroscopy offer insights into the electronic structure and dynamic behavior of these complexes in solution and the solid state.
NMR Spectroscopy: For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand framework upon coordination. The chemical shifts of the protons and carbons in the vicinity of the coordination sites are expected to change significantly compared to the free ligand. For instance, in related 2-aminobenzothiazole complexes, a downfield shift of the amino protons is often observed upon coordination, indicating their involvement in bonding. In the case of this compound, the disappearance of the S-H proton signal in the ¹H NMR spectrum would be a strong indicator of deprotonation and coordination of the thiol group.
EPR Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), or Fe(III). The EPR spectrum can provide information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. For example, the g-values and hyperfine coupling constants obtained from the EPR spectra of Cu(II) complexes with 2-aminobenzothiazole derivatives have been used to infer their geometry.
Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It can provide detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. For iron complexes of this compound, Mössbauer spectroscopy would be invaluable in elucidating the electronic structure of the iron center, especially in distinguishing between high-spin and low-spin states and identifying different iron sites in polynuclear complexes.
Vibrational Spectroscopy (IR, Raman) for Coordination Site Assignment
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the coordination sites of a ligand upon complexation. By comparing the vibrational spectra of the free ligand and its metal complexes, shifts in the characteristic vibrational frequencies of the functional groups can be observed, indicating their involvement in coordination.
For this compound, key vibrational modes to monitor include the N-H stretching and bending vibrations of the amino group, the C=N stretching of the thiazole ring, and the S-H stretching of the thiol group.
N-H vibrations: The N-H stretching bands, typically observed in the 3300-3500 cm⁻¹ region, are expected to shift to lower frequencies upon coordination of the amino group to a metal center. nih.gov
C=N vibration: The C=N stretching vibration of the thiazole ring, usually found around 1600-1650 cm⁻¹, may also shift upon coordination of the endocyclic nitrogen. nih.gov
S-H vibration: The S-H stretching vibration, which is typically weak and appears around 2550 cm⁻¹, would be expected to disappear upon deprotonation and coordination of the thiol group.
C-S vibration: The C-S stretching vibration within the benzothiazole ring, often observed in the 600-800 cm⁻¹ region, may also be affected by coordination. nih.gov
New M-N and M-S vibrations: The formation of new coordinate bonds will give rise to new low-frequency bands in the far-IR and Raman spectra, corresponding to the M-N and M-S stretching vibrations.
The complementary nature of IR and Raman spectroscopy is particularly useful. For instance, symmetric vibrations are often more intense in Raman spectra, while asymmetric vibrations are stronger in IR spectra.
Table 2: Expected Vibrational Frequency Shifts upon Coordination of this compound
| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift upon Coordination |
| -NH₂ (stretch) | 3300-3500 | Shift to lower frequency |
| -C=N- (thiazole) | 1600-1650 | Shift in frequency |
| -SH (stretch) | ~2550 | Disappearance |
| -C-S- (thiazole) | 600-800 | Shift in frequency |
| M-N (stretch) | Low frequency (e.g., 400-500) | Appearance of new band |
| M-S (stretch) | Low frequency (e.g., 300-400) | Appearance of new band |
Theoretical Aspects of Metal-Ligand Bonding and Electronic Structure in Complexes
Computational methods, particularly Density Functional Theory (DFT), have become integral to understanding the electronic structure and bonding in metal complexes. These theoretical approaches complement experimental data and can provide insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) Investigations of Electronic States
DFT calculations are widely used to model the geometric and electronic properties of metal complexes of benzothiazole derivatives. nih.govufv.br By optimizing the geometry of the complex, DFT can predict bond lengths, bond angles, and coordination geometries, which can be compared with experimental data from X-ray crystallography. ufv.br
For complexes of this compound, DFT calculations would be particularly valuable for:
Determining the most stable coordination mode: By comparing the energies of different possible isomers (e.g., bidentate N,N vs. tridentate N,N,S coordination), the most thermodynamically stable structure can be predicted.
Analyzing the electronic structure: DFT provides information about the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution within the complex. mdpi.comnih.gov This is crucial for understanding the reactivity and electronic properties of the complex. The presence of the electron-donating thiol group is expected to raise the energy of the HOMO, which could have implications for the complex's redox properties and reactivity.
Simulating spectroscopic properties: DFT can be used to calculate vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption spectra (using Time-Dependent DFT, TD-DFT), which can aid in the interpretation of experimental spectra. mdpi.com
Ligand Field Theory and Molecular Orbital Analysis in Complexes
Ligand Field Theory (LFT) provides a framework for understanding the d-orbital splitting in transition metal complexes and its consequences for their electronic spectra, magnetic properties, and reactivity. The coordination of ligands to a metal ion removes the degeneracy of the d-orbitals, and the magnitude of this splitting (Δ) depends on the nature of the ligands and the metal ion.
Molecular Orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a more detailed picture of the metal-ligand bonding. It allows for the visualization of the molecular orbitals and the quantification of the contributions of metal and ligand orbitals to each MO. This analysis can reveal the nature of the bonding (σ-donation, π-donation, π-backbonding) and help to explain the electronic properties of the complex. The interaction of the sulfur lone pairs of the thiol group with the metal d-orbitals would be a key feature to investigate using MO analysis.
Redox Chemistry and Electrocatalytic Properties of Metal Complexes
The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in catalysis and sensing. The ability of a complex to undergo reversible oxidation or reduction is often central to its function. The introduction of a thiol group in this compound is expected to have a significant impact on the redox properties of its metal complexes.
The thiol group itself is redox-active and can be oxidized to a disulfide. This adds another layer of complexity and potential reactivity to the system. The electron-donating nature of the thiol group can also influence the redox potential of the metal center, making it easier to oxidize.
Cyclic voltammetry is a common electrochemical technique used to study the redox properties of metal complexes. It can provide information on the formal reduction potentials, the reversibility of the redox processes, and the number of electrons transferred.
The potential for electrocatalytic activity is an exciting area of research for such complexes. For example, some metal complexes with sulfur-containing ligands have shown promise as catalysts for the hydrogen evolution reaction or the reduction of carbon dioxide. The combination of a redox-active metal center and a redox-active ligand in complexes of this compound could lead to interesting electrocatalytic properties. The presence of redox-active thiol groups has been shown to boost the electrochemical performance of other materials. rsc.org
Electrochemical Studies of Oxidation and Reduction Potentials
There is a significant lack of published data on the electrochemical behavior of metal complexes formed with this compound. Extensive searches of chemical databases and scholarly articles did not yield specific studies detailing the oxidation and reduction potentials of such complexes. While research exists on the electrochemical properties of related benzothiazole compounds, this information is not directly applicable to the 6-thiol derivative, which possesses a unique combination of amino and thiol functional groups that would distinctly influence its coordination and redox chemistry. Consequently, no data tables of electrochemical potentials for metal complexes of this compound can be compiled at this time.
Exploration of Catalytic Activity in Organic Transformations
Similarly, the exploration of the catalytic activity of this compound metal complexes in organic transformations, such as carbon-carbon (C-C) coupling reactions and oxidation reactions, is an area that remains undeveloped in the current body of scientific literature. While the catalytic applications of other benzothiazole derivatives and their metal complexes have been a subject of interest, specific examples or detailed research findings concerning the catalytic use of this compound complexes are not available. As a result, a detailed account of their efficacy in reactions like Suzuki-Miyaura coupling, Heck coupling, or various oxidation processes cannot be provided. The potential of these specific complexes as catalysts is yet to be explored and documented in peer-reviewed research.
Computational and Theoretical Investigations of 2 Amino 1,3 Benzothiazole 6 Thiol
Electronic Structure and Molecular Conformation Analysis
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and geometry of 2-Amino-1,3-benzothiazole-6-thiol. These computational methods allow for the calculation of various molecular properties that provide insights into the molecule's reactivity and stability.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.
A computational study on this compound (referred to in a study as TBTA) calculated its HOMO and LUMO energies using the B3LYP level of theory with a 6-311++G** basis set. cmu.ac.th The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is primarily localized over the benzothiazole (B30560) ring system, including the sulfur and nitrogen atoms, as well as the thiol group, indicating these are the primary sites for electron donation. cmu.ac.th Conversely, the LUMO is also distributed across the aromatic system, suggesting that it can accept electrons into its π-antibonding orbitals. cmu.ac.th
The energies of these frontier orbitals are key indicators of the molecule's reactivity. A higher HOMO energy suggests a greater tendency to donate electrons to an appropriate acceptor, while a lower LUMO energy indicates a greater propensity to accept electrons. cmu.ac.th The HOMO-LUMO energy gap is also a significant descriptor of chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) in Gas Phase | Energy (eV) in Aqueous Phase |
|---|---|---|
| EHOMO | -6.01 | -6.03 |
| ELUMO | -1.53 | -1.59 |
| Energy Gap (ΔE) | 4.48 | 4.44 |
Data sourced from a computational study by Dehdab et al. cmu.ac.th
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
While specific Natural Bond Orbital (NBO) analysis for this compound is not extensively detailed in the available literature, the principles of NBO analysis can be applied to understand its intermolecular interactions. NBO analysis provides a framework for understanding charge transfer and orbital-orbital interactions within a molecule, which are crucial for comprehending its interactions with other molecules.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
A full QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent and non-covalent interactions within the molecule and in its complexes. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would reveal the nature of the bonds. For instance, the C-S, C-N, and C-C bonds within the benzothiazole ring are expected to exhibit characteristics of covalent bonds, while weaker interactions, such as intramolecular hydrogen bonds involving the amino and thiol groups, could also be identified and characterized.
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Computational NMR Chemical Shift and Coupling Constant Prediction
There is a lack of specific computational studies reporting the predicted NMR chemical shifts and coupling constants for this compound in the reviewed literature. However, computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method are widely used for this purpose and have been applied to other benzothiazole derivatives. mdpi.com
For this compound, a GIAO calculation would predict the ¹H and ¹³C chemical shifts. The aromatic protons on the benzene (B151609) ring would be expected to appear in the range of δ 7.0-8.0 ppm. The chemical shift of the amino protons can be highly variable depending on the solvent and concentration, while the thiol proton would also exhibit a characteristic chemical shift. In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring would have distinct chemical shifts influenced by the presence of the heteroatoms and substituents. For instance, the carbon atom attached to the amino group (C2) would likely show a significant downfield shift.
UV-Vis Absorption and Fluorescence Emission Wavelength Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption and fluorescence emission spectra. mdpi.comsci-hub.se While specific TD-DFT studies for this compound are not found in the searched literature, studies on similar benzothiazole derivatives provide a framework for what to expect.
For example, TD-DFT calculations on 2-(2'-aminophenyl)benzothiazole derivatives have been used to investigate the effects of substituents on their absorption and emission spectra. cmu.ac.th These studies indicate that the electronic transitions are typically of a π → π* nature, originating from the HOMO and terminating in the LUMO. The presence of electron-donating groups like the amino and thiol groups in this compound is expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted benzothiazole.
A TD-DFT calculation for this compound would likely predict absorption maxima in the UV-A or near-visible region, characteristic of extended π-conjugated systems. The fluorescence emission would be expected at a longer wavelength than the absorption, with the difference being the Stokes shift. The magnitude of this shift would be influenced by the geometry relaxation in the excited state.
Vibrational Frequency Calculations for IR and Raman Assignments
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations provide vibrational frequencies and intensities that are crucial for the assignment of experimental spectral bands to specific molecular motions.
For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be performed on its optimized geometric structure. The output provides a set of harmonic vibrational frequencies corresponding to fundamental modes of vibration, including stretching, bending, and torsional motions of the chemical bonds.
Although specific data for this compound is not available, a study on the related molecule 2-amino-4-methylbenzothiazole (2A4MBT) using DFT and ab initio methods provides a clear example of this process. researchgate.net The calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and method limitations, show excellent correlation with experimental FT-IR and FT-Raman data. researchgate.net
Key vibrational modes for this compound would be expected to include:
N-H stretching of the amino group, typically appearing in the 3400-3500 cm⁻¹ region.
S-H stretching of the thiol group, which is characteristically weaker and found around 2500-2600 cm⁻¹.
C-H stretching of the aromatic ring, usually observed between 3000-3100 cm⁻¹.
C=N stretching within the thiazole (B1198619) ring, a strong band often near 1640 cm⁻¹. researchgate.net
C-S stretching vibrations, which appear in the fingerprint region, typically between 600-800 cm⁻¹.
The table below, adapted from findings on similar benzothiazole structures, illustrates how theoretical calculations are used to assign experimental vibrational bands. researchgate.netnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description of Motion |
|---|---|---|
| ν(N-H) asymm | ~3500 | Asymmetric stretching of the amino group |
| ν(N-H) symm | ~3400 | Symmetric stretching of the amino group |
| ν(C-H) | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |
| ν(S-H) | 2500 - 2600 | Stretching of the thiol S-H bond |
| ν(C=N) | 1630 - 1650 | Stretching of the carbon-nitrogen double bond in the thiazole ring |
| δ(N-H) | 1550 - 1620 | Scissoring/bending of the amino group |
| ν(C=C) | 1450 - 1600 | Stretching of carbon-carbon bonds in the benzene ring |
| ν(C-S) | 600 - 800 | Stretching of carbon-sulfur bonds in the thiazole ring |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations, providing insights into mechanisms that are often difficult to probe experimentally.
To understand a chemical reaction involving this compound, such as its synthesis or subsequent functionalization, computational chemists would first identify the structures of the reactants, products, and any intermediates. The next critical step is to locate the transition state (TS) , which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome.
The TS is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Once a candidate TS structure is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path downhill from the TS, ensuring that it correctly connects the intended reactants on one side and the products on the other, thus validating the transition state.
An example of this methodology is seen in a quantum chemical study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131). mdpi.com In this complex, multi-step reaction, researchers computationally located multiple transition states and used IRC calculations to confirm that these states connected the various intermediates along the proposed reaction pathways. mdpi.com
By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, with the height of the transition states relative to the reactants defining the activation barriers (Ea) .
The activation barrier is a key determinant of the reaction rate; a lower barrier implies a faster reaction. For instance, in a hypothetical electrophilic substitution on the benzene ring of this compound, DFT calculations could determine the activation barriers for substitution at different positions, predicting the regioselectivity of the reaction.
A computational study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol calculated an activation barrier of 30.3 kcal/mol for the initial step, which involves the formation of a seleniranium ion pair. mdpi.com This quantitative data is crucial for understanding reaction feasibility and kinetics.
| Reaction Step | Species Type | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | Starting materials at baseline energy |
| 2 | Transition State 1 (TS1) | +Ea1 | Energy barrier for the first step |
| 3 | Intermediate | ΔE_int | A metastable species formed during the reaction |
| 4 | Transition State 2 (TS2) | +Ea2 | Energy barrier for the second step |
| 5 | Products | ΔE_rxn | Final products of the reaction |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations model the dynamic evolution of a molecular system over time, providing insights into conformational flexibility, interactions with the environment (like solvents), and bulk properties.
Ab Initio Molecular Dynamics (AIMD), such as Car-Parrinello MD, calculates the forces on the atoms "on-the-fly" using quantum mechanical methods at each time step. This approach is computationally intensive but provides a highly accurate description of electronic effects, bond breaking/formation, and proton transfer events. For this compound, AIMD could be used to study tautomerism (e.g., amino-imino tautomerism or thiol-thione tautomerism) in an explicit solvent environment, capturing the dynamic interplay between the solute and individual solvent molecules and its effect on structural preferences.
Classical Molecular Dynamics uses pre-parameterized force fields to describe the interactions between atoms, allowing for simulations of much larger systems over longer timescales (nanoseconds to microseconds). While it cannot model bond breaking, it is ideal for studying conformational sampling and solvent effects on a larger scale.
For this compound, classical MD simulations would be employed to:
Explore Conformational Space: Identify the most stable conformations of the molecule by simulating its rotational freedom, particularly around the C-S and C-N bonds.
Analyze Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can calculate properties like the radial distribution function to understand the solvation shell structure and the average number of hydrogen bonds between the solute and solvent.
Predict Bulk Properties: For a system containing many molecules of the compound, MD can be used to predict bulk properties like density, diffusion coefficients, and viscosity.
Molecular dynamics simulations have been applied to various benzothiazole derivatives to understand their interactions in biological systems, such as their binding stability within protein active sites. nih.gov
Advanced Analytical Methodologies for In Depth Research on 2 Amino 1,3 Benzothiazole 6 Thiol
High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of 2-Amino-1,3-benzothiazole-6-thiol, allowing for the confirmation of its elemental composition. The accurate mass measurement helps in distinguishing the target compound from isomers and other molecules with the same nominal mass.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like 2-aminobenzothiazole (B30445) derivatives. In positive ion mode, the amino group of the benzothiazole (B30560) core is readily protonated, leading to the formation of the [M+H]⁺ ion. For this compound, the expected molecular ion would be observed at an m/z corresponding to its exact mass plus the mass of a proton. A study on 2-aminobenzothiazole using liquid chromatography coupled with a high-resolution mass spectrometer with a heated electrospray ionization (HESI) source successfully quantified the compound by selecting the molecular ion [M+H]⁺ at m/z 151.03244. nih.gov This indicates that ESI is a highly effective method for the ionization of such compounds.
Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) analyzer is another powerful technique, particularly for the analysis of molecules that are less soluble or prone to fragmentation. While less common for small molecules like this compound compared to ESI, MALDI-TOF can provide valuable information, especially when the compound is derivatized to enhance its ionization efficiency. For instance, derivatization of polysaccharides with benzimidazole (B57391) has been shown to significantly improve the signal intensity in MALDI-TOF MS analysis. nih.gov A similar strategy could be envisioned for enhancing the detection of the title compound if needed.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is crucial for elucidating the structure of this compound by analyzing its fragmentation pathways. By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which acts as a structural fingerprint.
For the parent compound, 2-aminobenzothiazole, MS/MS analysis of the [M+H]⁺ ion (m/z 151.0325) has been reported. massbank.eu The fragmentation at a collision energy of 30 eV produced key fragment ions at m/z 109.01145, corresponding to [C₆H₅S]⁺, and m/z 65.03942, corresponding to [C₅H₅]⁺. nih.govmassbank.eu This suggests a fragmentation pathway involving the cleavage of the thiazole (B1198619) ring.
For this compound, a similar fragmentation pattern would be anticipated, with additional fragments related to the thiol group. The expected fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, CS, or H₂S. The table below outlines the expected major fragments for this compound based on the fragmentation of related structures.
| Expected Fragment Ion | Proposed Structure/Loss | Significance |
| [M+H-H₂S]⁺ | Loss of hydrogen sulfide (B99878) from the thiol group | Confirms the presence of the thiol moiety. |
| [M+H-CS]⁺ | Loss of carbon monosulfide | Indicates cleavage of the thiazole ring. |
| [C₆H₄NS]⁺ | Fragment corresponding to the benzothiazole core after loss of the amino group | Provides evidence for the core structure. |
| [C₆H₅S]⁺ | Phenylthio cation | A common fragment in benzothiazole derivatives. nih.govmassbank.eu |
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful suite of techniques for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the this compound molecule.
COSY, HSQC, HMBC for Connectivity and Proton-Carbon Correlations
COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. huji.ac.il For this compound, COSY correlations would be expected between the aromatic protons on the benzene (B151609) ring, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence) provides one-bond correlations between protons and the carbon atoms they are directly attached to. columbia.edu This experiment is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. libretexts.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the proton of the amino group could show a correlation to the C2 carbon of the thiazole ring.
The following table summarizes the expected key 2D-NMR correlations for this compound.
| NMR Experiment | Correlating Nuclei | Information Gained |
| COSY | Aromatic Protons (H4, H5, H7) | Establishes the connectivity of the protons on the benzene ring. |
| HSQC | H4-C4, H5-C5, H7-C7 | Assigns the carbon signals directly attached to the aromatic protons. |
| HMBC | H4 to C5, C7a; H5 to C4, C7; H7 to C5, C7a | Confirms the structure of the benzene ring and its fusion to the thiazole ring. |
| HMBC | Amino Protons to C2 | Confirms the position of the amino group. |
| HMBC | Thiol Proton to C6 | Confirms the position of the thiol group. |
NOESY/ROESY for Stereochemical and Conformational Elucidation
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to identify protons that are close in space, even if they are not directly bonded. These techniques are valuable for determining the stereochemistry and preferred conformation of a molecule. For a largely planar molecule like this compound, NOESY/ROESY could reveal through-space interactions between the amino protons and the proton at the C7 position, providing insights into the orientation of the amino group relative to the benzothiazole ring.
X-ray Diffraction (XRD) and Neutron Diffraction Studies
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.
For this compound, it is anticipated that the amino and thiol groups would be actively involved in hydrogen bonding, potentially leading to the formation of layered or three-dimensional supramolecular architectures. The table below lists the expected crystallographic parameters for this compound, extrapolated from data on similar structures.
| Crystallographic Parameter | Expected Value/System | Basis of Expectation |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzothiazoles. |
| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for this class of compounds. |
| Key Intermolecular Interactions | N-H···N, N-H···S, S-H···N, π-π stacking | Based on the functional groups present and crystal structures of related molecules. researchgate.net |
Neutron diffraction offers a unique advantage over XRD in its ability to accurately locate hydrogen atoms. nih.gov This is particularly relevant for this compound, as it would allow for the precise determination of the positions of the hydrogen atoms in the amino and thiol groups, providing unambiguous evidence for the details of the hydrogen-bonding network. While neutron diffraction studies on benzothiazoles are not common, the technique has been successfully applied to other sulfur-containing heterocycles. nih.gov
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. Furthermore, SCXRD reveals how individual molecules pack together in the crystal lattice, providing crucial information about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.
For benzothiazole derivatives, SCXRD studies have revealed largely planar structures. For instance, the analysis of a 2-(2′-aminophenyl)benzothiazole solvate showed an almost flat molecule, with the angle between the benzothiazole system and the phenyl ring being minimal. nih.gov The crystal packing is often dominated by hydrogen bonds. In the case of this compound, one would expect strong intermolecular hydrogen bonds involving the amino (-NH2) and thiol (-SH) groups, as well as the nitrogen atom of the thiazole ring. These interactions would dictate the molecular packing arrangement.
A study on a thiourea (B124793) derivative incorporating a 2-benzothiazolyl moiety found that the benzothiazole ring was nearly coplanar with the thiourea fragment, with a small dihedral angle of 1.94 (11)°. researchgate.net The molecular structure was stabilized by both intramolecular and intermolecular hydrogen bonds, leading to the formation of layered structures. researchgate.net For this compound, similar analysis would elucidate the planarity of the bicyclic ring system and the orientation of the amino and thiol substituents.
Table 1: Representative Crystallographic Data for a Benzothiazole Derivative This table presents hypothetical data based on findings for analogous structures to illustrate expected parameters for this compound.
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths (Å) | C-S (thiol): ~1.75-1.85C-S (thiazole): ~1.70-1.78C-N (amino): ~1.35-1.42C=N (thiazole): ~1.30-1.37 |
| Key Bond Angles (°) | C-S-C (thiazole): ~88-92°N-C-S (thiazole): ~112-116° |
| Hydrogen Bonding | Strong intermolecular N-H···N and N-H···S interactions are expected, forming chains or sheets. S-H···N or S-H···S bonds may also be present, influencing the packing motif. |
| Molecular Packing | Molecules would likely arrange in a layered or herringbone pattern, stabilized by a network of hydrogen bonds and potential π-π stacking between the benzothiazole rings. The planarity of the molecule would facilitate efficient packing. nih.govresearchgate.net |
Powder X-ray Diffraction for Polymorphism and Solid-State Structure
Powder X-ray Diffraction (PXRD) is a non-destructive technique crucial for analyzing crystalline solids. It is particularly vital in pharmaceutical and materials science for identifying different crystalline forms, or polymorphs, of a single compound. acs.orggoogle.com Polymorphs have the same chemical composition but differ in their crystal lattice arrangements, leading to different physicochemical properties such as solubility, stability, and melting point. acs.org
The PXRD technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. google.com For this compound, PXRD would be the primary tool to screen for and identify potential polymorphs that could arise from different crystallization conditions. Each polymorph would exhibit a distinct pattern of diffraction peaks at specific 2θ values. acs.org Although PXRD does not provide the detailed atomic coordinates that SCXRD does, it is indispensable for phase identification, purity assessment, and quality control of bulk crystalline material. google.com
Table 2: Illustrative Powder X-ray Diffraction Peaks for Hypothetical Polymorphs of this compound
| 2θ Angle (°) [Form A] | 2θ Angle (°) [Form B] |
| 8.5 | 9.2 |
| 12.1 | 13.5 |
| 16.8 | 17.1 |
| 20.3 | 22.4 |
| 24.5 | 25.0 |
| 27.9 | 28.3 |
Advanced Spectroscopic Techniques for Electronic and Vibrational Properties
Spectroscopic methods that go beyond standard infrared or NMR analysis are essential for probing the nuanced electronic structure and vibrational dynamics of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. frontiersin.org The analysis depth is typically less than 10 nm. frontiersin.org For this compound, XPS would be invaluable for confirming the presence of carbon, nitrogen, sulfur, and oxygen (if oxidized) on the sample surface and, more importantly, for distinguishing between the different chemical environments of these atoms.
The technique involves irradiating the material with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these electrons is characteristic of the element and its oxidation state. For example, the sulfur in the thiol group (-SH) would have a different S 2p binding energy than the sulfur in the thiazole ring or any potential oxidized sulfur species (e.g., sulfonate) on the surface. acs.org Similarly, the nitrogen of the amino group (-NH2) can be distinguished from the endocyclic nitrogen of the thiazole ring. This makes XPS a powerful tool for analyzing surface chemistry, degradation, and functionalization.
Table 3: Expected Binding Energy Ranges for Atoms in this compound
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) Range |
| S | S 2p₃/₂ | Thiazole Ring (C-S-C) | ~163.5 - 165.0 |
| S | S 2p₃/₂ | Thiol Group (-SH) | ~162.0 - 163.5 |
| S | S 2p₃/₂ | Oxidized Sulfur (e.g., SOx) | >166.0 |
| N | N 1s | Amino Group (-NH₂) | ~399.0 - 400.5 |
| N | N 1s | Thiazole Ring (C=N-C) | ~400.0 - 401.5 |
| C | C 1s | C-C, C-H (Aromatic) | ~284.5 - 285.0 |
| C | C 1s | C-N, C-S | ~285.5 - 286.5 |
Resonance Raman Spectroscopy for Electronic State Probing
While conventional Raman spectroscopy provides information about fundamental vibrational modes, Resonance Raman (RR) spectroscopy offers enhanced sensitivity and selectivity for specific parts of a molecule. This technique involves exciting the molecule with a laser wavelength that coincides with an electronic absorption band. This resonance condition dramatically enhances the Raman scattering intensity of vibrational modes that are coupled to the electronic transition, effectively highlighting the vibrations of the molecule's chromophore.
For this compound, the benzothiazole core is the primary chromophore. By tuning the excitation laser to match the π-π* transitions of this aromatic system, RR spectroscopy would selectively amplify the vibrational modes of the benzothiazole ring. This would include C=C and C=N stretching vibrations within the ring system. youtube.com The resulting spectrum would provide detailed information about the structure of the electronically excited state and how the geometry changes upon electronic excitation. This is particularly useful for studying charge-transfer characteristics and the nature of specific electronic states.
Terahertz Spectroscopy for Low-Frequency Vibrational Modes
Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is a powerful tool for investigating low-frequency molecular motions. Unlike mid-infrared spectroscopy which probes high-frequency intramolecular vibrations (e.g., C-H, N-H stretches), THz spectroscopy is sensitive to weaker, collective motions such as intermolecular vibrations (e.g., hydrogen-bond stretching and bending), lattice phonons in crystals, and large-amplitude torsional modes of molecules.
For this compound in the solid state, THz spectroscopy would be uniquely suited to probe the hydrogen-bonding network. The amino and thiol groups are expected to form a complex network of intermolecular hydrogen bonds, which would give rise to distinct absorption features in the THz spectrum. nih.gov Studies comparing hydroxyl and thiol groups have shown that the thiol group exhibits a high level of activity in low-frequency vibrations. nih.gov Therefore, THz spectroscopy could provide direct insight into the strength and dynamics of these crucial interactions that dictate the crystal packing and physical properties of the material. It is also a sensitive method for distinguishing between different polymorphs, as their different lattice structures result in different phonon modes.
Explorations of Chemical Utility and Functional Material Integration of 2 Amino 1,3 Benzothiazole 6 Thiol
Applications in Organic Synthesis as a Reagent or Catalyst Component
The unique combination of an amino group and a thiol group on the benzothiazole (B30560) framework allows 2-Amino-1,3-benzothiazole-6-thiol to participate in various organic reactions, either as a reactive building block or as a component of a catalytic system.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on moieties capable of activating substrates through mechanisms like hydrogen bonding or acid-base interactions. The structure of this compound contains both a hydrogen-bond-donating thiol group and a basic amino group, making it a potential candidate for bifunctional organocatalysis.
This dual functionality is reminiscent of the well-established thiourea-based organocatalysts, which utilize a double hydrogen-bonding activation process to catalyze a variety of transformations. rsc.org Chiral organocatalysts with a thiourea (B124793) backbone are known to effectively facilitate asymmetric multicomponent reactions by simultaneously activating both the electrophile and the nucleophile. rsc.org The amino group in this compound can act as a Brønsted base to deprotonate a pronucleophile, while the acidic thiol group can activate an electrophile through hydrogen bonding. This cooperative activation could be harnessed in reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions, which are staples of organocatalyzed synthesis. While specific studies detailing the use of this compound itself as an organocatalyst are not prominent, the foundational principles of bifunctional catalysis strongly support its potential in this domain. rsc.orgresearchgate.net
The nitrogen and sulfur atoms within the this compound structure are excellent coordinating atoms for transition metals, particularly palladium. This makes the compound and its derivatives highly promising ligands for metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern synthesis. Benzothiazole-based palladium complexes have been developed as efficient catalysts for these transformations. dntb.gov.uaresearchgate.net For instance, new 2-amino-6-arylbenzothiazoles have been synthesized in high yields via Suzuki cross-coupling reactions between 2-amino-6-bromobenzothiazole (B93375) and various aryl boronic acids, demonstrating the compatibility of the benzothiazole core with these conditions. researchgate.net The thiol group in this compound can be problematic as it can poison palladium catalysts; however, strategies using thiol surrogates or protective groups have been developed to overcome this limitation in Suzuki-Miyaura reactions. acs.org Palladium(II) complexes with related 2-aminothiazole (B372263) derivatives have also been synthesized and characterized, showing their stability and potential for catalytic applications. nih.gov A novel synthesis of benzothiazoles has been achieved through a palladium-catalyzed thiol cross-coupling, highlighting the synergy between palladium catalysis and thiol-containing benzothiazole precursors. organic-chemistry.orgnih.gov
Heck and Sonogashira Couplings: The Heck reaction (coupling of an unsaturated halide with an alkene) and the Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide) also rely heavily on palladium catalysis. While thiols can be challenging substrates, the use of sterically bulky thioureas as ligands has enabled successful Pd-catalyzed Heck reactions. dntb.gov.ua The Sonogashira coupling is a powerful tool for forming C(sp)-C(sp²) bonds. organic-chemistry.org Copper-free Sonogashira conditions have been developed that show broad functional group tolerance. nih.gov The reaction of 2-imino-3-(2-propynyl)-1,3-benzothiazole with iodobenzenes, catalyzed by Pd/Cu systems, leads to the formation of fused heterocyclic systems, demonstrating the utility of the benzothiazole scaffold in Sonogashira-based transformations. researchgate.net Given the demonstrated success of related N,S-containing ligands, it is highly plausible that this compound, or a protected version thereof, could serve as an effective ligand in specialized Heck and Sonogashira reaction protocols.
Table 1: Research Findings on Benzothiazole Derivatives in Catalysis
| Catalytic Application | Compound Type | Key Finding | Reference(s) |
|---|---|---|---|
| Suzuki Coupling | 2-Amino-6-arylbenzothiazoles | Synthesized via Pd-catalyzed Suzuki reaction of 2-amino-6-bromobenzothiazole and aryl boronic acids. | researchgate.net |
| Suzuki Coupling | Palladium(II) complexes | Palladium(II) complexes with 2-aminothiazole derivatives were synthesized and characterized for catalytic studies. | nih.gov |
| Thiol Cross-Coupling | Substituted Benzothiazoles | A practical synthesis of benzothiazoles was developed using a palladium-catalyzed reaction between 2-bromoanilides and a thiol surrogate. | organic-chemistry.orgnih.gov |
| Sonogashira Coupling | Imidazo[2,1-b] research-nexus.netco-ac.combenzothiazoles | Synthesized via a Pd/Cu-mediated Sonogashira coupling of 2-imino-3-(2-propynyl)-1,3-benzothiazole with iodobenzenes. | researchgate.net |
Integration into Advanced Materials Science
The rigid, aromatic, and electron-deficient nature of the benzothiazole ring system, combined with the reactive handles of the amino and thiol groups, makes this compound an attractive building block for advanced materials.
Benzothiazole derivatives are widely investigated for their applications in optoelectronic devices due to their favorable electronic and photophysical properties.
Organic Light-Emitting Diodes (OLEDs): The benzothiazole core is a key component in materials designed for OLEDs. research-nexus.net Theoretical studies using density functional theory (DFT) have explored the geometry, electronic, and optical properties of new benzothiazole derivatives for OLED applications. research-nexus.netresearchgate.net These studies show that combining benzothiazole with moieties like triphenylamine (B166846) can lead to non-planar structures that are beneficial for device performance. research-nexus.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned, influencing the charge injection and transport properties of the material. research-nexus.net Benzothiazole derivatives have been shown to emit light in the bluish-white or red regions of the spectrum. research-nexus.net Furthermore, a benzothiazole-salophen derivative has been successfully used as the active layer in an all-solution-processed white-light-emitting OLED. nih.gov
Organic Photovoltaics (OPVs): In the field of organic solar cells, the electron-accepting nature of the benzothiazole unit is highly valuable. It is often incorporated into donor-acceptor (D-A) copolymers, which are a cornerstone of modern bulk-heterojunction solar cells. co-ac.comnih.gov Thiazole (B1198619) and its fused derivatives, including benzothiazole, are used to construct conjugated polymers that exhibit proper energy levels, optimized molecular aggregation, and excellent photovoltaic performance. nih.gov For example, copolymers based on benzothiadiazole (a related heterocycle) and thiophene (B33073) derivatives have shown good electronic and optical properties, making them suitable as electron donor materials in OPVs. co-ac.com The introduction of fluorine atoms and various side chains to the polymer backbone allows for fine-tuning of energy levels and intermolecular packing, leading to improved power conversion efficiencies. acs.org
Table 2: Properties of Benzothiazole Derivatives in Optoelectronics
| Application | Material Type | Key Properties / Performance | Reference(s) |
|---|---|---|---|
| OLED | Benzothiazole-triphenylamine derivatives | Non-planar geometry, suitable HOMO/LUMO levels for charge injection, bluish-white or red light emission. | research-nexus.net |
| OLED | Benzothiazole-salophen derivative (BTS) | Broad emission covering the entire visible spectrum, used in a white-light OLED with a luminance of 34 cd/m² at 13.5 V. | nih.gov |
| OPV | Thiophene-benzothiadiazole copolymers | Act as potential electron donors in bulk-heterojunction solar cells. | co-ac.com |
| OPV | Thiazole-containing conjugated polymers | Electron-deficient character, high planarity, and enhanced intermolecular interactions lead to excellent photovoltaic performance. | nih.gov |
The inherent fluorescence of the benzothiazole core can be modulated by the presence of external analytes, making its derivatives excellent candidates for chemical sensors. The amino and thiol groups of this compound provide ideal coordination sites for metal ions.
The design of fluorescent chemosensors often involves linking a fluorophore (the benzothiazole unit) to a receptor that can selectively bind a target analyte. Upon binding, a photophysical process such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) can be triggered or inhibited, leading to a change in the fluorescence signal (e.g., "turn-on" or "turn-off").
Benzothiazole-based sensors have demonstrated high selectivity and sensitivity for various metal ions.
For Trivalent Ions: A novel benzothiazole spiropyran compound was synthesized and shown to act as a colorimetric and fluorescent chemical sensor for the detection of Fe³⁺, Cr³⁺, and Al³⁺. hgxx.org
For Divalent Ions: A biphenyl-based benzothiazole derivative was designed as a chemosensor that showed a colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with a distinct color change from colorless to yellow. nih.govacs.org This same sensor exhibited a ratiometric and fluorescent "turn-on" response for Zn²⁺, while the fluorescence was quenched ("turn-off") by Cu²⁺ and Ni²⁺. nih.gov The detection limit for Zn²⁺ was found to be 0.25 ppm. nih.gov An unnatural amino acid bearing a benzothiazole unit was also evaluated as a fluorimetric chemosensor, showing a remarkable response to Cu²⁺ in acetonitrile (B52724) and Fe³⁺ in an acetonitrile/water mixture. mdpi.com
The chelation of a metal ion by the benzothiazole nitrogen and the thiol sulfur of this compound would rigidify the molecular structure and alter the electronic properties of the fluorophore, leading to a distinct and measurable change in its emission spectrum.
The bifunctionality of this compound makes it a valuable monomer for the synthesis of novel polymers and a potential agent for cross-linking existing polymer chains.
Monomer for Polymer Synthesis: The amino group can readily participate in step-growth polymerization with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The thiol group can be used in thiol-ene "click" chemistry or oxidized to form disulfide bonds, creating polysulfides. Research has demonstrated the synthesis of new polythiophenes containing a benzo[d]thiazole heterocycle via oxidative polymerization using iron(III) chloride. researchgate.net These polymers were found to be thermally stable up to high temperatures and exhibited fluorescence emission around 516 nm due to their conjugated structure. researchgate.net The incorporation of the this compound unit into polymer backbones could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Cross-linking Agent: The thiol group is particularly useful for cross-linking applications. It can react with polymers containing pendant alkene groups via thiol-ene chemistry or with polymers containing electrophilic sites. Furthermore, mild oxidation can induce the formation of disulfide bridges (-S-S-) between polymer chains containing the thiol monomer, providing a reversible cross-link that can be cleaved under reducing conditions. This "smart" cross-linking capability is valuable for creating self-healing materials or drug-delivery hydrogels. The amino group can also be used for cross-linking, for example, by reacting with epoxy resins or other electrophilic cross-linking agents.
Role in Corrosion Inhibition Mechanisms (Electrochemical and Surface Science Perspectives)
The unique molecular structure of this compound, featuring a benzothiazole core with both an amino and a thiol functional group, makes it a compound of interest for corrosion inhibition. The presence of nitrogen and sulfur heteroatoms, along with an aromatic ring system, allows for effective interaction with metal surfaces, thereby providing protection against corrosion.
The primary mechanism by which this compound and similar heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface. This process can occur through two main types of interactions: physisorption and chemisorption.
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can become protonated, leading to the formation of a positively charged species that can be adsorbed onto a negatively charged metal surface.
Chemisorption: This involves the formation of a coordinate bond between the lone pairs of electrons on the nitrogen and sulfur atoms of the inhibitor molecule and the vacant d-orbitals of the metal atoms. This type of interaction leads to the formation of a more stable and robust protective layer. The presence of the thiol (-SH) group is particularly significant, as sulfur-containing compounds are known to have a strong affinity for metal surfaces.
Studies on related benzothiazole derivatives, such as 2-aminobenzothiazole (B30445) (2-ABT) and 2-mercaptobenzothiazole (B37678) (2-MBT), on galvanized steel have shown that the nature of the functional group influences the adsorption behavior. rsc.org While both act as corrosion inhibitors, the specific interactions and the resulting protective film characteristics can differ. rsc.org For instance, density functional theory (DFT) calculations suggest that at high concentrations, these molecules tend to adsorb in a vertical or slightly tilted orientation on the surface, which maximizes the interaction of the heteroatoms with the metal. rsc.org
The adsorption of these inhibitors on a metal surface is a competitive process, often involving the displacement of water molecules that are already adsorbed on the surface. The ability of an inhibitor molecule to replace water molecules is a key factor in its effectiveness. researchgate.net
The adsorption of this compound molecules on a metal surface leads to the formation of a thin, protective film that acts as a barrier against corrosive agents. This film can inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, and such inhibitors are classified as mixed-type inhibitors. researchgate.net
The characterization of these protective films is crucial for understanding the inhibition mechanism. Various surface-sensitive techniques are employed for this purpose:
Electrochemical Techniques: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the inhibitor's efficiency and to understand the kinetics of the corrosion process. Polarization curves can indicate whether the inhibitor affects the anodic or cathodic reaction, or both.
Surface Analytical Techniques:
X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the chemical composition of the surface layer and the nature of the chemical bonds formed between the inhibitor and the metal. Studies on similar inhibitors have confirmed the presence of organometallic complexes on the metal surface. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS offers detailed molecular information about the surface and can be used to identify the inhibitor molecules and their fragments on the metal surface, confirming the formation of a protective layer. nih.gov 2D imaging with ToF-SIMS can also reveal the distribution of the inhibitor on the surface. nih.gov
The stability of the protective film is a critical factor. For instance, studies on 2-MBT have shown that it can form a thick inhibitor layer that remains stable even at relatively high polarization states. rsc.org The thiol group can react with metal ions released during corrosion, such as Zn²⁺, to form complexes that precipitate on the surface, further enhancing the protective layer. rsc.org
Development of Novel Functional Dyes and Pigments (Purely Chemical, Non-Biological)
The 2-aminobenzothiazole moiety is a valuable building block in the synthesis of functional dyes and pigments due to its electron-donating properties and the potential for extending conjugation, which are key for developing chromophoric systems.
The color and properties of dyes derived from 2-aminobenzothiazole are directly related to their molecular structure. The synthesis of azo dyes, a significant class of commercial colorants, often involves the diazotization of a 2-aminobenzothiazole derivative followed by coupling with another aromatic compound. isca.inisca.me
The electronic properties of the substituents on the benzothiazole ring and the coupling component have a profound impact on the resulting dye's color. Electron-donating groups (like amino or methoxy) and electron-withdrawing groups (like nitro) can be strategically placed to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. isca.memdpi.com
For example, the synthesis of monoazo dyes from diazotized 2-amino-1,3-benzothiazole coupled with various substituted anilines and phenols results in a range of colors. isca.in The specific substituents on the aniline (B41778) or phenol (B47542) coupling partner will influence the intramolecular charge transfer (ICT) characteristics of the dye molecule, which is a key determinant of its color and photophysical properties.
The photophysical properties of dyes based on 2-aminobenzothiazole derivatives are typically investigated using UV-visible absorption and fluorescence spectroscopy. nih.govresearchgate.net These studies provide insights into the electronic transitions occurring within the molecule upon absorption of light.
In Solution: The absorption and emission spectra of these dyes can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov This effect arises from changes in the stabilization of the ground and excited states of the dye molecule by the solvent. Dyes with significant intramolecular charge transfer character often exhibit strong solvatochromism. nih.gov
In the Solid State: The photophysical properties of these dyes in the solid state can differ from those in solution due to intermolecular interactions, such as π-π stacking. These interactions can lead to shifts in the absorption and emission spectra and can also affect the fluorescence quantum yield.
For instance, derivatives of 2,1,3-benzothiadiazole, a related heterocyclic system, are known to be highly fluorescent and photostable. mdpi.comnih.gov The introduction of different substituents can tune their emission color and quantum yield. nih.govmdpi.com Some benzothiazole-based dyes exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. nih.gov This property is highly desirable for applications in solid-state lighting and sensing.
Future Research Directions and Unexplored Potential of 2 Amino 1,3 Benzothiazole 6 Thiol
Integration with Artificial Intelligence and Machine Learning for Rational Chemical Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and development of novel molecules. mdpi.com For 2-Amino-1,3-benzothiazole-6-thiol, AI and machine learning (ML) can dramatically accelerate the design-make-test-analyze cycle. nih.gov
Future research will likely involve the following:
Predictive Modeling: ML algorithms, trained on existing data, can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) profiles of new derivatives. mdpi.comexcli.denih.gov This in silico screening allows researchers to prioritize the synthesis of candidates with the highest potential for success.
Generative Models: Deep learning techniques, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules. mdpi.com By providing a desired set of properties, these AI systems can generate novel derivatives of the benzothiazole (B30560) scaffold that are optimized for a specific target or application. nih.gov
Computer-Aided Synthesis Planning (CASP): AI-driven tools can assist chemists by proposing viable synthetic routes. nih.gov These systems can analyze the target molecule and suggest retrosynthetic disconnections, predict the outcomes of potential reactions, and even recommend optimal reaction conditions, thereby reducing failures in the lab. nih.gov AI-based control systems, using neural networks as predictors, could automate and optimize fed-batch fermentation or other synthesis processes to maximize yield and purity. researchgate.net
High-Throughput Synthesis and Screening for Novel Chemical Entities
To explore the vast chemical space accessible from the this compound scaffold, high-throughput synthesis (HTS) and screening methods are indispensable. These approaches enable the rapid creation and evaluation of large libraries of compounds, significantly accelerating the discovery of new chemical entities with desirable properties.
Key future directions include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. mdpi.commdpi.com Its application to the synthesis of benzothiazole derivatives, such as in condensation reactions with aldehydes or acyl chlorides, will facilitate the rapid generation of compound libraries. mdpi.commdpi.com
Solid-Phase Synthesis (SPS): SPS is a powerful tool for creating libraries of molecules, particularly peptides and other oligomers. nih.gov Developing robust solid-phase methods for attaching the this compound core to a resin and subsequently modifying it will allow for the automated and efficient synthesis of numerous derivatives. nih.gov
One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single vessel to form a complex product, are highly efficient and atom-economical. nih.govevitachem.com Designing novel multicomponent reactions that utilize this compound as a key building block will be a priority for generating structural diversity in an environmentally friendly manner.
These HTS methods, when coupled with automated biological or material screening assays, will create a powerful engine for discovering next-generation drugs and materials based on the benzothiazole framework.
Rational Design of Derivatives for Enhanced Material Performance
The benzothiazole core is a component of various functional materials, including dyes and fluorescent agents. evitachem.commdpi.com The rational design of new derivatives of this compound offers a promising avenue for creating advanced materials with tailored properties. This involves making strategic modifications to the molecular structure to influence its electronic and photophysical characteristics.
Future research will focus on:
Tuning Electronic Properties: The introduction of specific substituents onto the benzothiazole ring system can modulate its electronic character. Adding electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This targeted tuning is critical for enhancing electrical conductivity in organic semiconductors or for optimizing performance in electroluminescent devices. mdpi.com
Improving Quantum Efficiency: For applications in fluorescent probes and organic light-emitting diodes (OLEDs), maximizing quantum efficiency is crucial. Research will involve designing derivatives that minimize non-radiative decay pathways and enhance light emission. This can be achieved by creating more rigid structures or by incorporating moieties that promote efficient charge transfer and recombination. The strong fluorescence observed in some 2-bisthiophene substituted benzothiazoles highlights the potential of this approach. mdpi.com
Targeted Functionality: Drawing inspiration from medicinal chemistry, where molecules are designed to interact with specific biological targets, materials can be designed with specific functionalities. nih.gov For instance, derivatives could be engineered to self-assemble into ordered films, a desirable trait for electronic applications, or to exhibit specific responses to external stimuli like light or pH for sensor applications.
Advanced Characterization Techniques for In-situ and Operando Studies
While standard characterization methods like NMR and IR spectroscopy are essential for confirming the structure of newly synthesized compounds, understanding how these molecules function in real-time and under operational conditions requires more advanced techniques. researchgate.netmdpi.com
Future investigations should employ:
In-situ Spectroscopy: To optimize synthetic reactions, in-situ techniques such as process IR or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. This provides invaluable kinetic and mechanistic data, allowing for the precise control and improvement of synthetic protocols for this compound derivatives.
Operando Characterization: For material applications, it is crucial to study the properties of the molecule while the device is functioning. Operando techniques, such as operando UV-Vis or fluorescence spectroscopy, would allow researchers to observe the electronic and photophysical changes in a benzothiazole-based molecule within an active OLED. Similarly, operando electrochemical techniques can probe the behavior of these molecules in batteries or sensors during their operation. This provides direct insight into structure-property-performance relationships that cannot be obtained from static, ex-situ measurements.
Synergistic Combinations with Other Heterocyclic Systems for Multifunctional Materials
Creating hybrid molecules by combining the 2-aminobenzothiazole (B30445) scaffold with other heterocyclic systems is a promising strategy for developing multifunctional materials that integrate the distinct properties of each component. nih.gov
Researchers have already begun to explore this by synthesizing benzothiazole derivatives linked to a variety of other heterocycles. Future work will expand upon these initial findings to rationally design novel hybrid structures. Examples of synergistic combinations include:
Thiadiazole and Oxadiazole: Benzothiazole-thiadiazole and benzothiazole-oxadiazole hybrids have been investigated, with the goal of combining the biological or electronic properties of both ring systems. nih.govnih.gov
Triazole and Imidazole: These nitrogen-rich heterocycles can be combined with the benzothiazole core to create compounds with new therapeutic potential or unique coordination properties for catalysis or sensor development. nih.govresearchgate.net
Thiazolidinone and Pyrazole (B372694): Linking the benzothiazole unit to other sulfur- and nitrogen-containing rings like thiazolidinone or pyrazole can produce molecules with enhanced biological activity or novel material characteristics. researchgate.netresearchgate.net
Peptides and Amino Acids: The conjugation of the benzothiazole scaffold with amino acids and peptides merges the pharmacophore properties of the heterocycle with the biocompatibility and structural diversity of peptides, opening avenues for new bioconjugates and targeted therapeutics. nih.gov
The overarching goal is to create single molecules with multiple, synergistic functionalities, such as a fluorescent anticancer agent or a conductive antimicrobial material.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-amino-1,3-benzothiazole-6-thiol, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with appropriate electrophilic reagents. For example, a general procedure involves dissolving 6-chloro-2-aminobenzothiazole in ethanol, adding carbon disulfide (CS₂), and reacting with hydrazine hydrate under controlled warming. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), reaction time (1–3 hours), and temperature (60–80°C). Purity is confirmed via thin-layer chromatography (TLC) using ethyl acetate:methanol:water (10:1:1) as the mobile phase .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- TLC and Melting Point Analysis : For preliminary purity assessment .
- FT-IR Spectroscopy : To confirm functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C=S absorption at ~1250 cm⁻¹).
- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and thiol/thioamide signals.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Elemental Analysis : To verify stoichiometry (±0.3% tolerance) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile byproducts (e.g., CS₂).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation.
- Waste Disposal : Neutralize acidic/basic residues before disposal and comply with local regulations for sulfur-containing waste .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using software like SHELX, and what challenges arise?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Integration : Process raw diffraction data with SHELXPRO or similar interfaces.
- Model Building : Assign anisotropic displacement parameters for sulfur and nitrogen atoms to account for electron density variations.
- Validation : Check for overfitting using R-factor convergence (target < 5%) and Hirshfeld surface analysis. Challenges include handling twinned crystals or low-resolution data (<1.0 Å), which may require iterative refinement or alternative space group assignments .
Q. How do structural modifications at the 6-position influence biological activity, based on structure-activity relationship (SAR) studies?
Substitutions at the 6-position significantly modulate antimicrobial and antitumor activity:
- Electron-Withdrawing Groups (EWGs) : Fluoro or chloro groups enhance antimicrobial potency by increasing membrane permeability (e.g., 6-fluoro derivatives show MICs of 2–8 µg/mL against S. aureus).
- Bulkier Groups : Aryl or heteroaryl substituents (e.g., 4-chlorophenyl) improve DNA intercalation in anticancer assays.
- Thiol vs. Methylthio : The thiol group (-SH) enhances metal-binding capacity, relevant in enzyme inhibition studies .
Q. How should researchers resolve contradictions in reported pharmacological data across studies?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., MTT assay for cytotoxicity, fixed cell lines like HeLa or MCF-7).
- Experimental Reproducibility : Control variables such as solvent (DMSO concentration ≤0.1%), incubation time (24–48 hours), and statistical methods (ANOVA with post-hoc tests).
- Mechanistic Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for caspase-3 activation) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
